N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide
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Overview
Description
N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with a methanesulfonyl group and a dimethyloxan-4-yl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. Subsequent elimination of the ester group leads to the formation of 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the methanesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site, leading to a decrease in enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile: Shares the dimethyloxan-4-yl moiety but differs in the functional groups attached to the pyrimidine ring.
2,2-dimethyloxan-4-yl methanesulfonate: Contains the methanesulfonyl group but lacks the pyrimidine ring structure.
Uniqueness
N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-9-8-15-13(22(4,19)20)17-11(9)12(18)16-10-5-6-21-14(2,3)7-10/h8,10H,5-7H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKVFUAREXDCSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NC2CCOC(C2)(C)C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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